(4-Aminocyclohexyl)methanol (4-Aminocyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.: 1467-84-1; 1504-49-0; 30134-98-6; 89854-94-4
VCID: VC7086115
InChI: InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
SMILES: C1CC(CCC1CO)N
Molecular Formula: C7H15NO
Molecular Weight: 129.203

(4-Aminocyclohexyl)methanol

CAS No.: 1467-84-1; 1504-49-0; 30134-98-6; 89854-94-4

Cat. No.: VC7086115

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

(4-Aminocyclohexyl)methanol - 1467-84-1; 1504-49-0; 30134-98-6; 89854-94-4

Specification

CAS No. 1467-84-1; 1504-49-0; 30134-98-6; 89854-94-4
Molecular Formula C7H15NO
Molecular Weight 129.203
IUPAC Name (4-aminocyclohexyl)methanol
Standard InChI InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Standard InChI Key GHUJZOFJZVGTSN-UHFFFAOYSA-N
SMILES C1CC(CCC1CO)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(4-Aminocyclohexyl)methanol features a cyclohexane ring substituted at the 4-position with an amino group (NH2-\text{NH}_2) and a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}). The spatial arrangement of these groups significantly influences its physicochemical behavior. The trans isomer, where the amino and hydroxymethyl groups occupy opposite axial positions, is thermodynamically favored due to reduced steric hindrance . Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H15NO\text{C}_7\text{H}_{15}\text{NO}
Molecular Weight129.200 g/mol
Boiling Point218.8±13.0C218.8 \pm 13.0^\circ \text{C}
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Flash Point86.1±19.8C86.1 \pm 19.8^\circ \text{C}
Vapor Pressure0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg} at 25C25^\circ \text{C}
LogP (Octanol-Water Partition)-0.12

The compound’s low LogP value indicates moderate hydrophilicity, suggesting suitability for aqueous-phase reactions .

Stereochemical Considerations

Chiral resolution via techniques such as chiral chromatography (e.g., Chiralcel OD columns) and nuclear Overhauser effect spectroscopy (NOESY) confirms the dominance of the trans-configured isomer in synthetic batches . This configuration is critical for biological activity, as demonstrated in studies of analogous compounds where trans isomers exhibit enhanced receptor-binding affinity compared to cis counterparts .

Synthesis and Purification Strategies

Hydrogenation-Based Pathways

A patented method for synthesizing trans-4-aminocyclohexyl derivatives involves sequential hydrogenation steps using palladium on carbon (Pd/C\text{Pd/C}) as a catalyst . The process begins with the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent (e.g., water or ethanol) under mild conditions (4050C40–50^\circ \text{C}, 0.10.6bar0.1–0.6 \, \text{bar}) to yield 4-aminophenyl acetic acid. Subsequent hydrogenation at elevated temperatures (5060C50–60^\circ \text{C}, 14bar1–4 \, \text{bar}) produces trans-4-aminocyclohexyl acetic acid, which is esterified to form the target compound .

Key Reaction Conditions:

  • Catalyst: Pd/C\text{Pd/C} (5–10 wt%)

  • Solvent: Ethanol/water mixture

  • Pressure: 14bar1–4 \, \text{bar}

  • Yield: ~40% (after recrystallization)

Purification and Validation

High-performance liquid chromatography (HPLC) with UV detection (λ=254nm\lambda = 254 \, \text{nm}) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity (>95%>95\%) and stereochemical integrity . Crystallization from acetonitrile at subzero temperatures (50C-5–0^\circ \text{C}) effectively isolates the trans isomer, minimizing cis-contamination .

Applications in Pharmaceutical and Industrial Contexts

Role in Drug Development

(4-Aminocyclohexyl)methanol serves as a precursor in synthesizing purine derivatives with antimicrobial properties. For example, imidazoquinoline analogs incorporating 4-aminocyclohexyl motifs demonstrate moderate activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4.6μg/mL4.6 \, \mu\text{g/mL} to 14.5μg/mL14.5 \, \mu\text{g/mL} . The compound’s amino group facilitates nucleophilic substitutions, enabling the formation of heterocyclic scaffolds critical to antiviral and anticancer agents .

Industrial Utilization

In polymer chemistry, the hydroxymethyl group participates in condensation reactions with dicarboxylic acids, yielding polyesters with enhanced thermal stability. For instance, copolymers incorporating (4-aminocyclohexyl)methanol exhibit glass transition temperatures (TgT_g) exceeding 120C120^\circ \text{C}, making them suitable for high-performance coatings .

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